molecular formula C8H14O2 B081880 Methyl 3-ethylpent-2-enoate CAS No. 13979-17-4

Methyl 3-ethylpent-2-enoate

Cat. No. B081880
Key on ui cas rn: 13979-17-4
M. Wt: 142.2 g/mol
InChI Key: KHCHUBDYIXGFBM-UHFFFAOYSA-N
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Patent
US07169890B2

Procedure details

3-ethyl pent-2-enoic acid methyl ester (200 mg, 1.4 mmol) was dissolved in dioxane (1 ml). 1N NaOH (1 ml) was added, and the mixture was left overnight at 50° C.; 1N hydrochloric acid was added (2 ml), and the compound was extracted with ethyl acetate. The organic solution was dried over sodium sulfate, filtered and the solvent was removed under reduced pressure, obtaining 162 mg of 3-ethylpent-2-enoic acid as colourless oil. Yield 90%. 1H-NMR: (CDCl3, 500 MHz) chemical shift p.p.m. 1.06–1.11 (m, 6H, CH2CH3); 2.23 (q, 2H, CH3CH2); 2.64 (q, 2H, CH3CH2); 5.65 (s, 1H, CHC(O)).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH:4]=[C:5]([CH2:8][CH3:9])[CH2:6][CH3:7].[OH-].[Na+].Cl>O1CCOCC1>[CH2:6]([C:5]([CH2:8][CH3:9])=[CH:4][C:3]([OH:10])=[O:2])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C=C(CC)CC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(=CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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